3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)-
Description
3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- is a pyridazine derivative characterized by a pyridazine core substituted with a 4-fluorophenyl group at position 6 and a phenethylamine moiety at position 2.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-(2-phenylethyl)pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3/c19-16-8-6-15(7-9-16)17-10-11-18(22-21-17)20-13-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSUGSDXKYRMCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214522 | |
| Record name | 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018165-92-8 | |
| Record name | 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018165-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization with a suitable reagent to form the pyridazine ring
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring’s nitrogen atoms and chloro substituents enable nucleophilic substitutions:
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Amine Displacement : Chloro groups at the 6-position react with amines (e.g., phenylethylamine) under microwave irradiation (200°C, 1 hour) in N-methyl-2-pyrrolidone (NMP) .
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Fluorine Retention : The 4-fluorophenyl group remains inert under these conditions due to the strong C–F bond .
Example Reaction Pathway :
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Chloro Precursor : 6-Chloro-3-pyridazinamine
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Amine Source : 2-Phenylethylamine
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Product : 6-(4-Fluorophenyl)-N-(2-phenylethyl)-3-pyridazinamine
Oxidation and Reduction
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Reduction of Nitro Groups : Not directly observed for this compound, but pyridazine nitro derivatives are reducible to amines using H₂/Pd-C .
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Oxidation Stability : The 4-fluorophenyl group resists oxidation under standard conditions .
Aromatic Electrophilic Substitution
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Halogenation : Limited reactivity due to electron-withdrawing fluorine and pyridazine ring deactivation.
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Nitration : Requires harsh conditions (H₂SO₄/HNO₃, 50°C) but yields are poor (<20%) .
Biological Activity and Further Modifications
While the query focuses on chemical reactions, the compound’s biological relevance informs its synthetic optimization:
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Enzyme Inhibition : Pyridazinamines inhibit enzymes like β-amyloid peptide producers via hydrogen bonding to active sites (e.g., Gly-164, Ser-128 in 3CP protease) .
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Metabolic Stability : Fluorine substitution enhances metabolic stability by reducing oxidative degradation .
Key Reaction Comparison
Challenges and Optimization
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyridazinamine exhibit significant antiviral properties. For instance, compounds containing a similar pyridazine structure have been tested against human rhinovirus (HRV). A study demonstrated that modifications to the pyridazine ring led to enhanced inhibition of HRV-14 3C protease, which is crucial for viral replication. The introduction of fluorinated substituents improved both the potency and stability of these compounds against metabolic degradation in human liver microsomes .
Anticancer Properties
Pyridazine derivatives are recognized for their potential in cancer treatment. A recent study evaluated various pyrrolo[2,1-b]pyridazine compounds against a panel of 60 human tumor cell lines. Notably, certain derivatives exhibited growth inhibition with GI values below 100 nM across multiple cancer types, including leukemia and ovarian cancer . This suggests that 3-Pyridazinamine, with its structural similarities, may also possess anticancer properties.
Antimicrobial Activity
The compound has shown promise in antimicrobial applications as well. A study on related hydrazone derivatives indicated that certain compounds demonstrated effective growth inhibition against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on pyridazine derivatives to identify key structural features that influence biological activity. These studies often involve modifying substituents on the pyridazine ring and evaluating their effects on potency against specific targets such as proteases or cancer cell lines. For example, the introduction of different functional groups at various positions on the pyridazine ring has been shown to significantly alter the biological profile of these compounds .
Potential in Neuropharmacology
Emerging research suggests that certain pyridazine derivatives may act as NMDA receptor antagonists, which could have implications for treating neurological disorders. The exploration of these compounds as potential therapeutic agents for conditions like depression or schizophrenia is an area of ongoing investigation .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Features :
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties and enabling π-π interactions with biological targets.
- 4-Fluorophenyl group : Enhances metabolic stability and electronegativity, improving binding affinity to hydrophobic pockets in proteins .
For example, 6-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)pyridazin-3-amine () is prepared through Suzuki-Miyaura cross-coupling or amide bond formation, suggesting similar strategies for introducing the 4-fluorophenyl and phenethyl groups .
Potential Applications: Pyridazine derivatives are explored for diverse therapeutic roles, including kinase inhibition (e.g., anti-cancer agents) and modulation of neurotransmitter receptors (e.g., antipsychotics). The fluorine atom in this compound may further enhance its bioavailability and target specificity compared to non-fluorinated analogs .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of pyridazinamine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Impact of Substituents on Bioactivity
- Fluorine vs. Chlorine : Fluorine’s high electronegativity increases binding affinity to polar regions of targets (e.g., ATP pockets in kinases), whereas chlorine’s larger size enhances hydrophobic interactions. For example, 4-fluorophenyl analogs () show 20% greater metabolic stability in hepatic microsome assays compared to chlorophenyl derivatives .
- Phenethyl vs. Pyridylmethyl : The phenethyl group in the target compound may favor interactions with G-protein-coupled receptors (GPCRs), while pyridylmethyl substituents () could improve solubility and metal coordination .
- Triazolo vs. Pyridazinone Cores: Triazolo-pyridazines () exhibit stronger inhibitory effects on cyclin-dependent kinases (CDKs) due to additional hydrogen-bonding sites, whereas pyridazinones () are more commonly associated with anti-inflammatory activity .
Spectroscopic and Analytical Data
- NMR/IR Characterization : The target compound’s 4-fluorophenyl group produces distinct ¹⁹F NMR signals (δ -110 to -115 ppm), while the phenethyl chain shows characteristic aliphatic proton resonances (δ 2.8–3.5 ppm) .
- Crystallography : Pyridazine derivatives with bulkier substituents (e.g., ’s ethoxyphenyl analogs) exhibit planar pyridazine cores, whereas thioacetamide derivatives () display bent conformations due to sulfur’s lone pairs .
Future Research Directions
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the phenethyl chain (e.g., introducing hydroxyl or halogen groups) to optimize receptor selectivity .
- In Vivo Pharmacokinetics : Assessing the impact of fluorine on oral bioavailability and half-life in preclinical models .
- Target Identification : Screening against kinase panels or GPCR libraries to elucidate mechanistic pathways .
Biological Activity
3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- is a chemical compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluations, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)- is with an average mass of approximately 293.345 g/mol. The compound features a pyridazine ring substituted with a fluorophenyl group and an ethyl-phenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of pyridazinamine derivatives generally involves multi-step reactions starting from commercially available pyridazine precursors. For example, reactions may include the introduction of phenyl and fluorophenyl substituents through nucleophilic substitutions or coupling reactions.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridazinamines exhibit significant anti-inflammatory properties. In vitro assays have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. For instance, compounds similar to 3-Pyridazinamine were evaluated for their ability to reduce inflammation in formalin-induced paw edema models, showing promising results in decreasing edema formation .
2. Monoamine Oxidase Inhibition
Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds structurally related to 3-Pyridazinamine have been shown to selectively inhibit MAO-B, with some derivatives demonstrating IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where MAO-B inhibition may provide neuroprotective effects.
Table: Summary of Biological Activities
| Activity Type | Assay Methodology | IC50 Values | Remarks |
|---|---|---|---|
| Anti-inflammatory | COX inhibition assays | Not specified | Effective in reducing paw edema |
| MAO-B Inhibition | Enzyme activity assays | 0.013 µM | Competitive and reversible inhibitor |
| Cytotoxicity | Cell viability assays (L929 fibroblasts) | IC50 = 120.6 µM | Low cytotoxicity observed |
Q & A
Basic: What are the optimized synthetic routes for 3-Pyridazinamine, 6-(4-fluorophenyl)-N-(2-phenylethyl)-, and what are the critical parameters affecting yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of 4-fluorophenyl groups to the pyridazine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Step 2: Introduction of the N-(2-phenylethyl) moiety through alkylation or reductive amination, using reagents like chloroacetyl chloride or lithium aluminum hydride (LiAlH4) .
- Step 3: Purification via column chromatography or recrystallization to isolate the target compound.
Critical Parameters:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl group introduction.
- Temperature Control: Reactions involving LiAlH4 require anhydrous conditions and controlled temperatures (e.g., 0–25°C) to prevent side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for substitution steps.
Basic: How can researchers characterize the molecular structure and purity of this compound?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm substituent positions (e.g., 4-fluorophenyl at C6, phenylethyl at N3) and detect impurities.
- 19F NMR: Validate fluorine substitution patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for pharmacological studies).
- Mass Spectrometry (MS): Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
